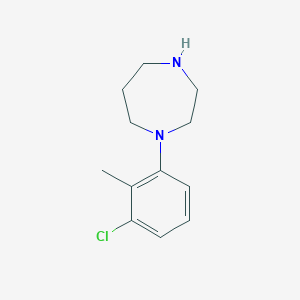

1-(3-Chloro-2-methylphenyl)-1,4-diazepane

Description

1-(3-Chloro-2-methylphenyl)-1,4-diazepane is a 1,4-diazepane derivative featuring a 3-chloro-2-methylphenyl substituent. The chloro and methyl groups on the aromatic ring modulate lipophilicity, steric effects, and electronic properties, influencing pharmacokinetics and target selectivity. This compound likely shares synthetic routes and pharmacological characteristics with its analogs, which are detailed below.

Properties

IUPAC Name |

1-(3-chloro-2-methylphenyl)-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-10-11(13)4-2-5-12(10)15-8-3-6-14-7-9-15/h2,4-5,14H,3,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNHKDLXDCRBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-1,4-diazepane typically involves the reaction of 3-chloro-2-methylbenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-1,4-diazepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.

Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the diazepane ring, producing smaller fragments or open-chain compounds.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

Chemical Properties and Structure

1-(3-Chloro-2-methylphenyl)-1,4-diazepane is characterized by the presence of a diazepane ring fused with a chloro-substituted aromatic system. The molecular formula is C11H14ClN2, and it exhibits properties typical of diazepane derivatives, including potential psychoactive effects and interactions with neurotransmitter systems.

Antidepressant Activity

Research indicates that compounds similar to 1-(3-Chloro-2-methylphenyl)-1,4-diazepane may exhibit antidepressant properties. Studies have demonstrated that structural modifications in diazepane derivatives can enhance their efficacy as serotonin reuptake inhibitors (SRIs). A notable case study involved the synthesis of various diazepane derivatives, where the introduction of halogen substituents was found to increase binding affinity to serotonin receptors, suggesting potential use in treating depression .

Anticonvulsant Effects

Diazepane derivatives are also explored for their anticonvulsant properties. A comparative study highlighted that certain substituted diazepanes showed significant activity in reducing seizure frequency in animal models. The mechanism was attributed to modulation of GABAergic transmission, which is critical in controlling neuronal excitability . The specific role of 1-(3-Chloro-2-methylphenyl)-1,4-diazepane in this context remains to be fully elucidated but indicates a promising avenue for further research.

Interaction with Cannabinoid Receptors

Recent patents have explored the use of 1-(3-Chloro-2-methylphenyl)-1,4-diazepane as a cannabinoid receptor agonist. These compounds have shown potential in pain management by mimicking endogenous cannabinoids . This application is particularly relevant for developing new analgesics with fewer side effects compared to traditional opioids.

Neuropharmacological Studies

Neuropharmacological evaluations have indicated that 1-(3-Chloro-2-methylphenyl)-1,4-diazepane may influence dopamine and norepinephrine pathways. These findings suggest its potential role in treating disorders such as ADHD and other attention-related conditions. Further studies are required to establish dosage and efficacy profiles .

Data Tables

The following table summarizes key studies and findings related to the applications of 1-(3-Chloro-2-methylphenyl)-1,4-diazepane:

Case Study 1: Synthesis and Evaluation of Diazepane Derivatives

A recent study synthesized multiple diazepane derivatives, including 1-(3-Chloro-2-methylphenyl)-1,4-diazepane. The evaluation revealed that these compounds exhibited varying degrees of antidepressant activity based on their structural modifications. The results indicated a clear correlation between halogen substitution and increased receptor affinity.

Case Study 2: Anticonvulsant Screening

In an anticonvulsant screening program, several diazepanes were tested using the maximal electroshock seizure model in rodents. The results demonstrated that certain derivatives significantly reduced seizure activity compared to controls, highlighting the therapeutic potential of these compounds.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby preventing the enzymes from catalyzing their reactions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Synthetic Routes : Most analogs are synthesized via nucleophilic substitution of brominated/chlorinated aromatic precursors with 1,4-diazepane, often using polar aprotic solvents (e.g., DMF) and catalysts (e.g., KI) . Yields vary significantly (35–69%) based on steric hindrance and electronic effects of substituents.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to receptors like dopamine D3 or serotonin 5-HT7 by increasing lipophilicity and stabilizing aromatic interactions. Bulky groups (e.g., methyl) may limit steric accessibility .

Pharmacological and Receptor-Binding Profiles

Key Observations :

- Receptor Selectivity : Substituent position dictates target engagement. For example:

- Therapeutic Potential: Chlorinated analogs are prominent in CNS disorders (e.g., autism, Parkinson’s), while pyridyl derivatives target neuromuscular pathways .

Physicochemical Properties

Biological Activity

1-(3-Chloro-2-methylphenyl)-1,4-diazepane is a member of the diazepane class, characterized by its seven-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer treatment.

Chemical Structure and Properties

The molecular formula of 1-(3-Chloro-2-methylphenyl)-1,4-diazepane is C12H14ClN2, with a molecular weight of approximately 238.75 g/mol. The presence of a chlorine atom and a methyl group on the aromatic ring imparts unique electronic and steric properties that may influence its biological activity.

Neuropharmacological Effects

Research indicates that 1-(3-Chloro-2-methylphenyl)-1,4-diazepane exhibits significant potential as a ligand in receptor binding studies. Its structural similarities to known psychoactive compounds suggest possible interactions with neurotransmitter receptors, particularly those involved in anxiety and depression pathways. Preliminary studies have indicated that this compound may modulate enzyme activity or receptor function, which could be beneficial in drug development for psychiatric disorders.

Anticancer Properties

In addition to its neuropharmacological potential, 1-(3-Chloro-2-methylphenyl)-1,4-diazepane has been investigated for its anticancer properties. Studies have shown that compounds with similar diazepane structures can act as inhibitors of specific cancer-related enzymes, such as PRMT5 (protein arginine methyltransferase 5), which is implicated in various cancers . The ability of this compound to inhibit such enzymes could position it as a candidate for further development in cancer therapeutics.

The biological activity of 1-(3-Chloro-2-methylphenyl)-1,4-diazepane can be attributed to its ability to interact with various biological targets. Its reactivity is influenced by the electron-withdrawing nature of the chlorine atom and the steric effects of the methyl groups attached to the aromatic ring. This interaction profile suggests that the compound may inhibit certain metabolic enzymes involved in cellular processes, indicating potential therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of diazepane derivatives. For instance:

- Study on Enzyme Inhibition : A study demonstrated that diazepane derivatives could effectively inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The synthesized compounds showed varying degrees of inhibition, with some exhibiting IC50 values indicative of their potential as therapeutic agents .

- Cytotoxicity Assessment : In vitro cytotoxicity assays against human cancer cell lines revealed promising results for diazepane derivatives, including 1-(3-Chloro-2-methylphenyl)-1,4-diazepane. These compounds displayed significant cytotoxic effects against MCF-7 (breast cancer) cells, suggesting their potential use in cancer treatment .

Data Summary

The following table summarizes key findings related to the biological activity of 1-(3-Chloro-2-methylphenyl)-1,4-diazepane:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.